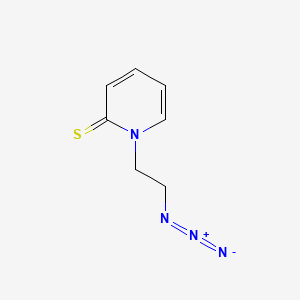![molecular formula C9H8N2OS2 B574489 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine CAS No. 189579-57-5](/img/structure/B574489.png)
2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine: is a chemical compound with a complex structure that includes a benzothiazole ring, a sulfanyl group, and a hydroxyethanimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine typically involves the reaction of 2-mercaptobenzothiazole with N-hydroxyethanimine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide or dichloromethane, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with various biological targets.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer or infectious diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Mercaptobenzothiazole: A related compound with a similar benzothiazole ring structure.
N-Hydroxyethanimine: Shares the hydroxyethanimine moiety with the target compound.
Uniqueness: 2-[(3-hydroxy-2H-1,3-benzothiazol-2-yl)sulfanyl]ethanimine is unique due to the combination of its benzothiazole ring, sulfanyl group, and hydroxyethanimine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
189579-57-5 |
|---|---|
Fórmula molecular |
C9H8N2OS2 |
Peso molecular |
224.296 |
Nombre IUPAC |
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8N2OS2/c12-10-5-6-13-9-11-7-3-1-2-4-8(7)14-9/h1-5,12H,6H2 |
Clave InChI |
QIHATKBVHGDIDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC=NO |
Sinónimos |
Acetaldehyde, (2-benzothiazolylthio)-, oxime (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


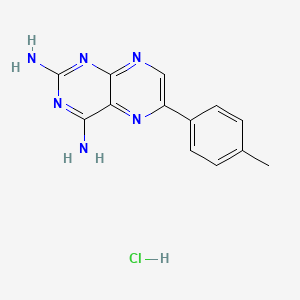
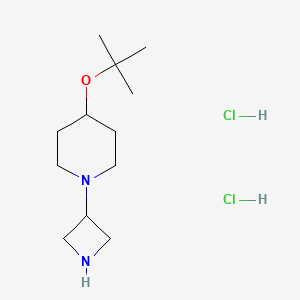
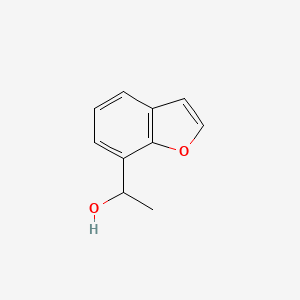
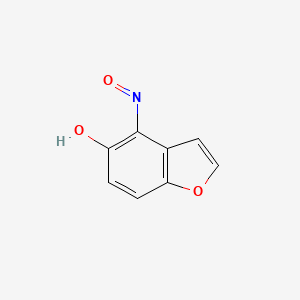
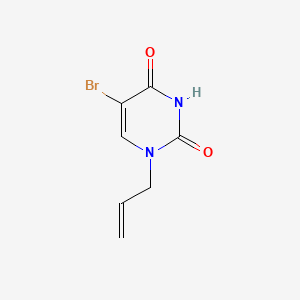
![5H-Furo[2,3-c]pyrazol-5-one, 1,4-dihydro-3-methyl-1-phenyl-](/img/new.no-structure.jpg)
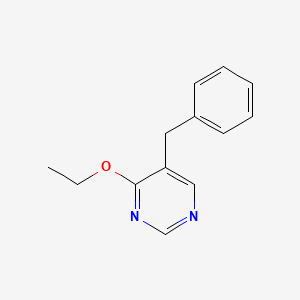
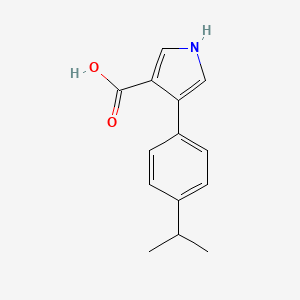
![4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide](/img/structure/B574418.png)
![Thiazolo[4,5-g]isoquinoline](/img/structure/B574423.png)
![4-Pyrimidinecarboxamide,2-azido-n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-](/img/structure/B574425.png)
